![molecular formula C15H14N6 B12908298 4-Methyl-N~3~-[4-(pyrazin-2-yl)pyrimidin-2-yl]benzene-1,3-diamine CAS No. 641615-38-5](/img/structure/B12908298.png)
4-Methyl-N~3~-[4-(pyrazin-2-yl)pyrimidin-2-yl]benzene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-N1-(4-(pyrazin-2-yl)pyrimidin-2-yl)benzene-1,3-diamine is a compound of significant interest in the field of medicinal chemistry. It is known for its role as an intermediate in the synthesis of tyrosine kinase inhibitors, which are crucial in the treatment of various cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N1-(4-(pyrazin-2-yl)pyrimidin-2-yl)benzene-1,3-diamine involves multiple steps. One common method includes the use of a Curtius rearrangement, which is a chemical reaction that transforms an acyl azide into an isocyanate, releasing nitrogen gas . The process typically involves the following steps:
Formation of Acyl Azide: This is achieved by reacting an acyl chloride with sodium azide.
Curtius Rearrangement: The acyl azide is then heated to induce the rearrangement, forming an isocyanate.
Reaction with Amine: The isocyanate is subsequently reacted with an amine to form the desired product.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and protective groups may also be employed to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-N1-(4-(pyrazin-2-yl)pyrimidin-2-yl)benzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may yield an amine or alcohol .
Wissenschaftliche Forschungsanwendungen
6-Methyl-N1-(4-(pyrazin-2-yl)pyrimidin-2-yl)benzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including its role as a kinase inhibitor.
Medicine: It is a key intermediate in the synthesis of tyrosine kinase inhibitors, which are used in the treatment of cancers such as chronic myeloid leukemia.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 6-Methyl-N1-(4-(pyrazin-2-yl)pyrimidin-2-yl)benzene-1,3-diamine involves its role as an intermediate in the synthesis of tyrosine kinase inhibitors. These inhibitors work by blocking the activity of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By inhibiting these enzymes, the compound can help to prevent the uncontrolled growth of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imatinib: A first-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Nilotinib: A second-generation tyrosine kinase inhibitor with improved efficacy and safety profile compared to imatinib.
Uniqueness
6-Methyl-N1-(4-(pyrazin-2-yl)pyrimidin-2-yl)benzene-1,3-diamine is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various tyrosine kinase inhibitors. Its ability to undergo multiple types of chemical reactions also makes it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
641615-38-5 |
|---|---|
Molekularformel |
C15H14N6 |
Molekulargewicht |
278.31 g/mol |
IUPAC-Name |
4-methyl-3-N-(4-pyrazin-2-ylpyrimidin-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C15H14N6/c1-10-2-3-11(16)8-13(10)21-15-19-5-4-12(20-15)14-9-17-6-7-18-14/h2-9H,16H2,1H3,(H,19,20,21) |
InChI-Schlüssel |
UPBWTANZSKWBTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N)NC2=NC=CC(=N2)C3=NC=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2,2-Dibromoethenyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12908224.png)
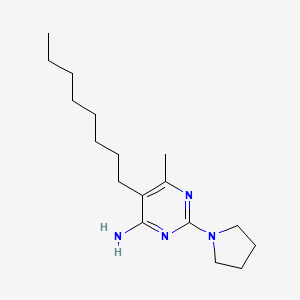
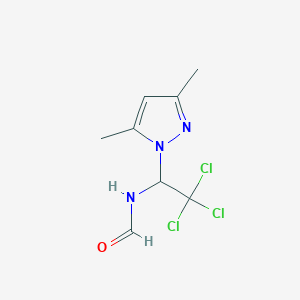
![3-[(2-Chlorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12908237.png)
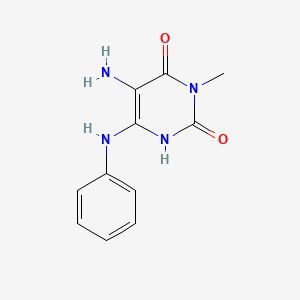
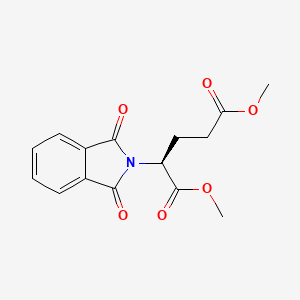
![6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B12908266.png)
![6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B12908272.png)

![2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol](/img/structure/B12908285.png)
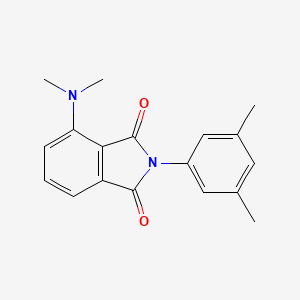
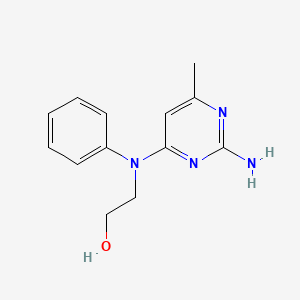
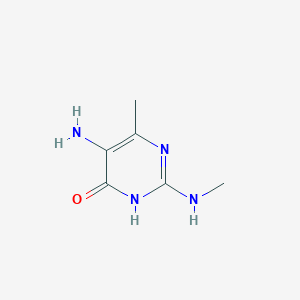
![1-[5,6-Bis(3-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B12908312.png)
